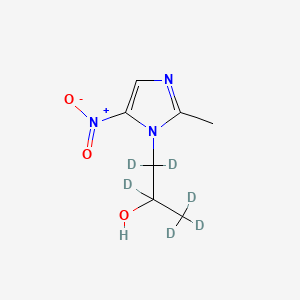

Secnidazole-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Secnidazole-d6 is a deuterium-labeled derivative of Secnidazole, an orally active azole antibiotic. This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Secnidazole itself is known for its longer half-life compared to metronidazole and is effective against vaginosis-associated bacteria .

科学的研究の応用

Secnidazole-d6 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pharmacokinetics of Secnidazole.

Biology: Employed in metabolic studies to track the distribution and breakdown of Secnidazole in biological systems.

Medicine: Used in clinical research to study the efficacy and metabolism of Secnidazole in treating bacterial infections.

Industry: Utilized in the development of new pharmaceutical formulations and to ensure the quality control of Secnidazole-containing products .

作用機序

生化学分析

Biochemical Properties

Secnidazole-d6, like its parent compound Secnidazole, is known to interact with various enzymes and proteins. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen . This compound is found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .

Cellular Effects

This compound, similar to Secnidazole, has effects on various types of cells and cellular processes. Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . It is active against the vaginosis-associated bacteria and has the potential for bacterial vaginosis research .

Molecular Mechanism

This compound shares the same molecular mechanism as Secnidazole. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion then binds to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .

Temporal Effects in Laboratory Settings

This compound is rapidly and completely absorbed after oral administration and has a longer terminal elimination half-life (approximately 17 to 29 hours) than commonly used drugs in this class . This suggests that the effects of this compound could potentially last longer in laboratory settings.

Dosage Effects in Animal Models

There was no effect on weight, growth, and food consumption for animals administered secnidazole, up to 300 mg/kg/day .

Metabolic Pathways

This compound is metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes . This suggests that this compound is involved in the metabolic pathways associated with these enzymes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Secnidazole-d6 involves the incorporation of deuterium into the Secnidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

化学反応の分析

Types of Reactions: Secnidazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Secnidazole can be oxidized to form various metabolites.

Reduction: The nitro group in Secnidazole can be reduced to an amino group.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives

類似化合物との比較

Secnidazole-d6 is compared with other 5-nitroimidazole compounds such as Metronidazole, Tinidazole, and Ornidazole:

Metronidazole: Similar mechanism of action but shorter half-life.

Tinidazole: Longer half-life than Metronidazole but shorter than Secnidazole.

Ornidazole: Similar efficacy but different pharmacokinetic profile.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .

特性

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-KUMAEYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)

![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)